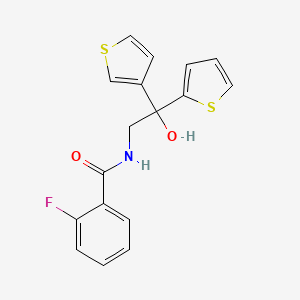
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14FNO2S2 and its molecular weight is 347.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorinated benzamide core and thiophene rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structural configuration includes:
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- Hydroxyethyl Group : May improve solubility and hydrogen bonding capabilities.
- Thiophene Rings : Known for their electronic properties, influencing biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of medicinal applications. The compound's interactions with biological macromolecules are crucial for understanding its mechanisms of action.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
-
Inhibition of Enzyme Activity :
- Preliminary studies suggest that the compound may interact with specific enzymes, modulating their activity, which could be relevant for therapeutic applications in cancer treatment.
Synthesis
The synthesis of this compound typically involves several key steps:
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Thiophene Derivative | Utilizes methods like the Gewald reaction to synthesize thiophene rings. |
| Introduction of Hydroxyethyl Group | Achieved via nucleophilic substitution reactions. |
| Benzamide Core Formation | Reacts fluorobenzoyl chloride with amine derivatives under basic conditions. |
Research Applications
The unique structural features of this compound make it a promising candidate for various research applications:
- Medicinal Chemistry : Exploration as a drug candidate due to its potential anticancer properties.
- Material Science : Applications in organic semiconductors and light-emitting diodes due to the thiophene ring system.
- Biological Studies : Investigating interactions with biological targets to elucidate mechanisms of action.
特性
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDRWBEJIPHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














